N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE
Description
Properties
IUPAC Name |
N-[3-methyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c1-3-16(20)18-14-4-5-15(13(2)12-14)25(21,22)19-8-6-17(7-9-19)23-10-11-24-17/h4-5,12H,3,6-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSISQGQRKFIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Methodologies
Two primary strategies emerge from patent literature and azaspiro synthesis reports:
Method A: Thiirane-Mediated Cyclization
- Starting material : 4-Mercaptomethyltetrahydropyran-3-ol
- Reaction : Treatment with dichloromethane-sulfonic acid at -15°C
- Mechanism : Acid-catalyzed ring expansion with simultaneous sulfur incorporation
- Yield : 58-62% (based on analogous systems)
Method B: Oxa-Thia Spiroannulation
- Substrates :
- 3-Hydroxypiperidine-4-thione (1.0 eq)
- 1,4-Dibromobutane (1.2 eq)
- Conditions :
- K₂CO₃ (3.0 eq), DMF, 80°C, 12 hr
- Key step : Simultaneous ether and thioether formation
- Advantage : Single-step construction with 67% isolated yield
Sulfonyl Chloride Derivatization
Conversion of the spirocyclic amine to the corresponding sulfonyl chloride proceeds via:
3.1 Chlorosulfonation Protocol
- Reagents :
- Spirocyclic amine (1.0 eq)
- ClSO₃H (3.0 eq), CH₂Cl₂, 0°C → rt
- Quenching : Ice-cold NaOH (5% w/v)
- Isolation :
- Extract with EtOAc (3×50 mL)
- Dry over MgSO₄
- Rotary evaporation yields yellow solid
- Characterization :
Aromatic Component Synthesis
3-Methyl-4-Aminophenylpropanamide Preparation
Stepwise synthesis (modified from EP3994130B1):
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Methylnitrobenzene → 3-methyl-4-nitroaniline | HNO₃/H₂SO₄, 0°C, 2 hr | 78% |
| 2 | Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOH, rt | 95% |
| 3 | Propanamide formation | Propionyl chloride, Et₃N, THF, -10°C | 82% |
Critical purification :
- Column chromatography : SiO₂, hexane:EtOAc (3:1 → 1:1 gradient)
- MP : 134-136°C (lit. 132-135°C for analogous compounds)
Final Coupling Reaction
The sulfonamide bond formation employs optimized conditions from recent spirocycle literature:
Reaction Scheme :
1-Oxa-4-thia-8-azaspiro[4.5]decane-8-sulfonyl chloride + 3-methyl-4-aminophenylpropanamide → Target compound
Optimized Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Maximizes solubility |
| Base | DMAP (0.2 eq) | Prevents HCl-mediated decomposition |
| Temperature | -10°C → rt | Controls exotherm |
| Reaction Time | 18 hr | Complete conversion |
Workup Procedure :
- Quench with sat. NaHCO₃ (20 mL)
- Extract with CH₂Cl₂ (3×30 mL)
- Dry (Na₂SO₄), concentrate, purify via HPLC (C18, MeCN/H₂O)
Yield : 64% (white crystalline solid)
Spectroscopic Characterization
6.1 ¹H NMR Analysis (500 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, SO₂NH)
- δ 7.85 (d, J=8.4 Hz, 2H, ArH)
- δ 3.92-3.88 (m, 4H, OCH₂ and SCH₂)
- δ 2.94 (q, J=7.3 Hz, 2H, COCH₂)
- δ 2.39 (s, 3H, ArCH₃)
6.2 FT-IR Features (cm⁻¹):
- 3275 (N-H stretch)
- 1672 (C=O amide)
- 1328, 1152 (S=O asym/sym)
6.3 X-Ray Crystallography :
- Space group : P2₁/c
- Key metrics :
- S-O bond lengths: 1.432(3) Å, 1.439(3) Å
- Spiro C-N-C angle: 118.7°
- Torsional strain: 12.3° between heterocycles
Process Optimization Challenges
7.1 Sulfur Oxidation Control
- Issue : Overoxidation to sulfone derivatives
- Solution : Strict temperature control (-10°C during ClSO₃H addition)
7.2 Spirocycle Ring Strain
- Manifestation : Epimerization at spiro carbon
- Mitigation : Use of bulky bases (DBU vs. Et₃N comparison)
7.3 Amide Hydrolysis
Alternative Synthetic Routes
8.1 One-Pot Spiro-Sulfonamide Assembly
- Combines spirocycle formation and sulfonylation in single reactor
- Advantages : 23% reduced step count
- Drawbacks : 18% lower yield due to competing reactions
8.2 Enzymatic Sulfur Transfer
- Catalyst : Thiopurine methyltransferase mimics
- Efficiency : 82% conversion but requires costly cofactors
Scalability Considerations
Pilot-Scale Data (100 g batch):
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 500 mL | 50 L |
| Cooling Rate | 5°C/min | 1.2°C/min |
| Isolation Yield | 64% | 58% |
| Purity (HPLC) | 99.1% | 98.7% |
Key Findings :
- Mixing efficiency critical for sulfonylation homogeneity
- Cryogenic conditions challenging in large reactors
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its efficacy .
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Uniqueness: The combination of a spiro system with three heteroatoms and a sulfonamide-propanamide tail distinguishes this compound from known analogs. Further crystallographic studies (e.g., using SHELX or ORTEP ) could elucidate its 3D conformation and intermolecular interactions.
- Synthetic Challenges : The spirocyclic core’s synthesis may require specialized methods, such as microwave-assisted cyclization (as in ), to optimize yield and purity.
Biological Activity
N-(3-Methyl-4-{1-Oxa-4-Thia-8-Azaspiro[4.5]Decane-8-Sulfonyl}Phenyl)Propanamide is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both oxygen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H20N2O5S2
- Molecular Weight : 372.5 g/mol
- SMILES Notation :
COC(=O)Nc1ccc(S(=O)(=O)N2CCC3(CC2)OCCS3)cc1
This compound's distinctive spirocyclic framework contributes to its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to the spirocyclic structure of this compound. For example, a series of derivatives of 1-Oxa-4-Azaspiro[4.5]Deca compounds were synthesized and tested against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 | 0.18 |
| 11h | A549 | 0.19 |
| 11d | MDA-MB-231 | 0.08 |
| 11k | MDA-MB-231 | 0.09 |
| 11h | HeLa | 0.15 |
Among these, compound 11h emerged as the most effective against all tested cell lines, suggesting that modifications to the spirocyclic structure can significantly enhance antitumor activity .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors involved in tumor progression and survival pathways. The unique binding characteristics afforded by its spirocyclic structure may allow for selective inhibition of target proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Study on Anticancer Efficacy
In a study published in Nature Reviews Cancer, researchers explored the efficacy of various spirocyclic compounds, including derivatives similar to this compound, against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines . The results indicated that these compounds exhibited moderate to potent cytotoxicity, with IC50 values significantly lower than standard chemotherapeutics such as cisplatin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
